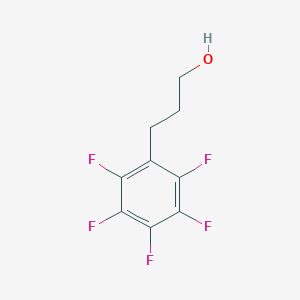

3-(Pentafluorophenyl)propan-1-ol

説明

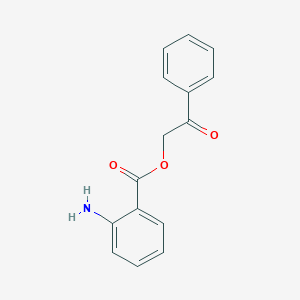

3-(Pentafluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H7F5O . It is a derivative of propan-1-ol where a pentafluorophenyl group is attached to the third carbon atom .

Synthesis Analysis

The synthesis of 3-(Pentafluorophenyl)propan-1-ol or similar compounds often involves reactions with other chemicals. For instance, one study prepared a compound, 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, by reacting 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene . Another study developed a methodology for the synthesis of 3-propanaldehydes through a five-step process from aldehydes .科学的研究の応用

1. Catalysis and Oxidation Processes

3-(Pentafluorophenyl)propan-1-ol has been explored in catalysis, particularly in the selective air oxidation of propane to isopropyl alcohol and acetone under mild conditions. A study involving tetrakis(pentafluorophenyl)iron(III) complexes demonstrated their effectiveness as catalysts in this process, facilitating hundreds of catalytic turnovers without requiring additional co-reductants (Ellis & Lyons, 1989).

2. Synthesis and Structural Studies

The compound has been utilized in synthetic chemistry for creating various structures. For instance, it was involved in the lipase-catalyzed kinetic resolution of racemic compounds, leading to the production of optically pure derivatives useful in subsequent chemical transformations (Sakai et al., 1997). Additionally, crystal structure analyses of related fungicidal azolylmethanes have been conducted to understand the molecular conformations and activity differences of their enantiomers (Anderson et al., 1984).

3. Photopolymerization and Photoreactivity

This compound has also found applications in the study of photoinduced reactivity. Research on 1,5-diphenylpenta-1,4-diyn-3-one (DPD) has shown that radical polymerizations using similar compounds can be achieved with the presence of efficient hydrogen donors, like 3-(Pentafluorophenyl)propan-1-ol, reflecting analogous reaction pathways to benzophenone derivatives (Rosspeintner et al., 2009).

4. Chemical Interaction and Solution Behavior

The compound plays a role in understanding the solution and solvation behaviors in ionic liquids. A study of linear alcohols, including propan-1-ol derivatives, in ionic liquids provided insights into the interactions between these alcohols and ionic liquids, revealing the impact of hydrogen bond basicity of the anion in the solvation process (Vaz et al., 2016).

5. Rheological Properties and Melting Temperature Evaluation

Research on fluorinated alcohols, including 3-(Pentafluorophenyl)propan-1-ol, has contributed to the understanding of the similarity in rheological properties and the evaluation of melting temperatures of these compounds. This has implications for the structural features and molecular arrangements in fluorinated alcohol molecules (Hetalo et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 2,2,3,3,3-Pentafluoro-1-propanol, indicates that it is a flammable liquid and vapor. It may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to use personal protective equipment and ensure good ventilation when handling this compound .

特性

IUPAC Name |

3-(2,3,4,5,6-pentafluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h15H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLNWTOENDVTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=C(C(=C(C(=C1F)F)F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507728 | |

| Record name | 3-(Pentafluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentafluorophenyl)propan-1-ol | |

CAS RN |

1988-55-2 | |

| Record name | 3-(Pentafluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)

![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)